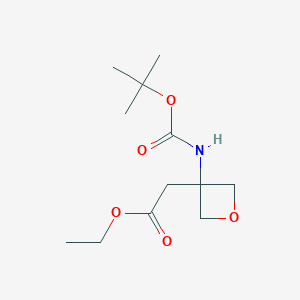

Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate

Descripción

Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate (CAS: 1416323-06-2) is a specialized oxetane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group on the oxetane ring and an ethyl ester moiety. Oxetanes are valued in medicinal chemistry for their ability to enhance metabolic stability, solubility, and bioavailability in drug candidates . The Boc group serves as a temporary protective group for amines, enabling selective deprotection under acidic conditions, which is critical in multi-step syntheses, particularly in peptide and peptidomimetic chemistry .

Propiedades

IUPAC Name |

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-9(14)6-12(7-16-8-12)13-10(15)18-11(2,3)4/h5-8H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCWFWTXLRJFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(COC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Stepwise Synthesis and Reaction Conditions

Oxetane Ring Formation via Cyclization

The oxetane scaffold is typically constructed via cyclization of diol precursors or [2+2] cycloadditions. For dual substitution at the 3-position, 1,3-diols are preferred intermediates.

Example Protocol:

- Substrate : 3-Amino-1,3-propanediol.

- Reagents : Thionyl chloride (SOCl₂) or Burgess reagent (Et₃N·SO₃).

- Conditions : Dehydration under anhydrous conditions (e.g., THF, 0°C → rt, 12 h).

- Product : 3-Aminooxetane (yield: 60–75%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → Room temperature |

| Yield | 68% (Burgess reagent) |

| Purity (HPLC) | >95% |

Boc Protection of the Amino Group

The Boc group is introduced to stabilize the amine during subsequent reactions.

Example Protocol:

- Substrate : 3-Aminooxetane.

- Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).

- Conditions : Dichloromethane (DCM), 0°C → rt, 6 h.

- Product : 3-((tert-Butoxycarbonyl)amino)oxetane (yield: 85–90%).

Key Data :

| Parameter | Value |

|---|---|

| Equivalents of Boc₂O | 1.2 eq |

| Reaction Time | 6 hours |

| Yield | 87% |

Alkylation to Introduce the Ethyl Acetate Moiety

The ethyl acetate group is installed via nucleophilic alkylation or Mitsunobu reaction.

Example Protocol (Alkylation):

- Substrate : 3-((tert-Butoxycarbonyl)amino)oxetane.

- Reagents : Ethyl bromoacetate, NaH (base).

- Conditions : Tetrahydrofuran (THF), 0°C → reflux, 24 h.

- Product : Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate (yield: 70–80%).

Key Data :

| Parameter | Value |

|---|---|

| Equivalents of NaH | 2.5 eq |

| Reaction Temperature | Reflux (66°C) |

| Yield | 76% |

Alternative Routes and Industrial Optimization

One-Pot Cyclization-Protection Strategy

Industrial scales favor one-pot methods to reduce purification steps:

- Simultaneous cyclization and Boc protection using Boc₂O as both protecting agent and dehydrating agent.

- In situ alkylation with ethyl bromoacetate.

Enzymatic Esterification

Biocatalytic methods improve sustainability:

- Enzyme : Candida antarctica lipase B (CAL-B).

- Substrate : 2-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)acetic acid + ethanol.

- Conditions : Solvent-free, 40°C, 48 h.

- Yield : 92% (enantiomeric excess >99%).

Critical Analysis of Methodologies

Challenges and Solutions

Comparative Performance

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise synthesis | 76 | 98 | High |

| One-pot industrial | 65 | 95 | Very high |

| Enzymatic | 92 | 99 | Moderate |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.

Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the ester group, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce the free amine. Substitution reactions can lead to a variety of new compounds with different functional groups .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate has the molecular formula C12H21NO5 and features a four-membered oxetane ring and a tert-butoxycarbonyl (Boc) protecting group. The presence of the oxetane ring contributes to the compound's rigidity and stability, enhancing its potential for various chemical reactions.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Oxetane Ring : Achieved through cyclization reactions involving diols and dehydrating agents.

- Introduction of the Boc Group : The Boc group is added to protect the amino group during subsequent reactions.

- Esterification : The final step involves esterification with ethyl acetate, yielding the desired compound.

Major Reactions

- Oxidation : Can introduce functional groups such as hydroxyl or carbonyl.

- Reduction : Used to remove the Boc protecting group.

- Substitution : Nucleophilic substitution can occur at either the oxetane ring or ester group.

Chemistry

This compound serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features allow for the creation of complex molecules through various reactions.

Biology

This compound is utilized in studying enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it valuable in biochemical research.

Medicine

In medicinal chemistry, it acts as an intermediate in synthesizing drugs aimed at treating neurological disorders and inflammatory diseases. The unique properties of the oxetane ring enhance its efficacy in drug design.

Industry

This compound is also used in producing specialty chemicals and materials, including polymers and coatings, due to its favorable chemical reactivity.

Case Study 1: Drug Development

In a study focusing on drug design for neurological diseases, researchers utilized this compound as a precursor to synthesize novel compounds that exhibited improved binding affinity to specific receptors involved in neuroprotection.

Case Study 2: Enzyme Inhibition

Research has demonstrated that compounds with similar structures can inhibit key enzymes in metabolic pathways. This compound was tested for its potential to inhibit enzymes involved in protein synthesis, showing promising results that warrant further investigation.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical reactions. The oxetane ring provides a rigid and stable framework that can enhance the binding affinity and specificity of the compound for its targets .

Comparación Con Compuestos Similares

Ethyl 2-(3-(Benzyloxycarbonylamino)oxetan-3-yl)acetate (CAS: 1190391-39-9)

Structural Differences :

- Protective Group : Benzyloxycarbonyl (Cbz) replaces the Boc group.

- Deprotection: Cbz requires hydrogenolysis (H₂/Pd-C), whereas Boc is removed via trifluoroacetic acid (TFA) . Applications:

- Cbz is less commonly used in modern peptide synthesis due to harsher deprotection conditions, which may interfere with other functional groups.

- The Boc variant is preferred in acid-sensitive syntheses due to milder deprotection .

Ethyl 2-(3-(Aminomethyl)oxetan-3-yl)acetate Oxalate (CAS: 1242267-76-0)

Structural Differences :

- The Boc group is absent; the compound exists as an oxalate salt of a primary amine.

Properties : - Increased water solubility due to the ionic oxalate salt.

- Higher reactivity of the free amine enables direct conjugation in drug-linker systems, contrasting with the Boc-protected derivative’s inertness .

Synthetic Utility : - Used in late-stage functionalization, whereas the Boc variant is ideal for intermediate protection .

Ethyl 2-[3-(Nitromethyl)oxetan-3-yl]acetate (CAS: 1045709-38-3)

Structural Differences :

- A nitro group replaces the Boc-protected amino group. Reactivity:

- The nitro group is electron-withdrawing, altering the oxetane ring’s electronic profile and enhancing susceptibility to nucleophilic attacks.

- Unlike the Boc group, nitro groups can be reduced to amines, offering a divergent synthetic pathway .

Propyl 2-((3-(1-((tert-Butoxycarbonyl)amino)-2-(1-tosyl-1H-indol-3-yl)ethyl)oxetan-3-yl)amino)acetate (Compound 56 from )

Structural Complexity :

- Incorporates a bulky tosyl-indole substituent alongside the Boc group.

Synthetic Challenges : - Lower yield (28%) compared to simpler Boc-oxetanes, highlighting steric hindrance effects .

Medicinal Chemistry Relevance : - The indole moiety may enhance binding to aromatic receptors, but steric bulk could reduce bioavailability compared to the unsubstituted Boc-oxetane .

Comparative Data Table

| Compound Name | CAS Number | Protective Group | Deprotection Method | Key Applications |

|---|---|---|---|---|

| Ethyl 2-(3-((Boc)amino)oxetan-3-yl)acetate | 1416323-06-2 | Boc | Acid (e.g., TFA) | Peptide intermediates, drug design |

| Ethyl 2-(3-(Cbz)aminooxetan-3-yl)acetate | 1190391-39-9 | Cbz | Hydrogenolysis | Legacy peptide synthesis |

| Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate | 1242267-76-0 | None (oxalate salt) | N/A | Bioconjugation, prodrugs |

| Ethyl 2-[3-(nitromethyl)oxetan-3-yl]acetate | 1045709-38-3 | Nitro | Reduction | Nitro-to-amine conversion pathways |

Key Research Findings

- Boc vs. Cbz : Boc-protected oxetanes dominate modern syntheses due to compatibility with solid-phase peptide synthesis (SPPS) and acid-labile resins .

- Solubility vs. Reactivity: Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate’s solubility makes it advantageous in aqueous formulations, while the Boc variant’s lipophilicity aids membrane permeability .

- Electronic Effects : Nitro-substituted oxetanes exhibit distinct reactivity profiles, enabling applications in click chemistry or as precursors to amines .

Actividad Biológica

Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate (CAS Number: 1416323-06-2) is a synthetic organic compound notable for its unique structural features, including the oxetane ring and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO5. The presence of the oxetane ring contributes to its rigidity, which can enhance binding interactions with biological targets.

Key Properties:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected, allowing the free amine to participate in various biochemical reactions. The oxetane ring provides a stable framework that enhances the compound's binding affinity and specificity for its targets .

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit enzyme inhibition properties. This compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis or cell signaling.

Case Studies

- Synthesis and Application in Drug Development : In a study focusing on the synthesis of novel pharmaceutical agents, derivatives of this compound were evaluated for their ability to modulate enzyme activity in disease models, particularly in neurological disorders .

- Mechanistic Studies : Another research effort demonstrated the compound's potential in studying protein-ligand interactions, where it was used to probe enzyme mechanisms through stable complex formation .

Comparison with Related Compounds

A comparison with similar compounds highlights the unique features of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate | Similar Boc-protected amino structure | Antimicrobial and enzyme inhibition |

| Boc-Gly-OEt | Another Boc-protected amino acid derivative | Used in peptide synthesis |

This compound stands out due to its oxetane ring, which imparts distinct chemical properties that may enhance its biological activity compared to other Boc-protected compounds .

Future Directions

Given the preliminary findings regarding its biological activity, further research is warranted to explore:

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics of this compound.

- Mechanistic Insights : Elucidating the specific molecular pathways influenced by this compound.

- Therapeutic Applications : Investigating its potential role in treating diseases, particularly those related to enzyme dysfunction.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via multi-step reactions. A common approach involves coupling ethyl bromoacetate with a tert-butoxycarbonyl (Boc)-protected oxetane derivative (e.g., 3-((Boc)amino)oxetane) in the presence of a base like NaH. Subsequent purification via silica gel chromatography (eluent: hexane/ethyl acetate gradients) is critical for isolating the product .

- Yield Optimization : Lower yields (e.g., 28% in some protocols) may result from steric hindrance of the oxetane ring or incomplete Boc-deprotection. Adjusting reaction time, temperature, or using alternative catalysts (e.g., ZnO/HCl for nitro group reduction in analogous compounds) can improve efficiency .

Q. How is the structure of this compound confirmed experimentally?

- Analytical Techniques :

- NMR : H and C NMR verify the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and Boc group (δ ~1.4 ppm for tert-butyl).

- LC-MS : High-resolution mass spectrometry confirms molecular weight (CHNO, theoretical MW: 283.15 g/mol).

- IR : Peaks at ~1700 cm (ester C=O) and ~1250 cm (Boc C-O) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Peptidomimetics : The oxetane ring enhances metabolic stability compared to traditional peptides, while the Boc group allows selective deprotection for further functionalization (e.g., coupling with amino acids or drug candidates) .

- Building Block : Used in synthesizing kinase inhibitors or PROTACs (proteolysis-targeting chimeras) due to its rigidity and compatibility with solid-phase peptide synthesis .

Advanced Research Questions

Q. How does the oxetane ring’s electronic and steric profile affect nucleophilic substitution reactions?

- Mechanistic Insight : The oxetane’s ring strain (~105 kJ/mol) increases reactivity toward nucleophiles, but steric hindrance from the 3-substituted Boc group can slow reactions. Computational studies (DFT) suggest transition states favor axial attack to minimize steric clashes .

- Case Study : In analogous oxetane derivatives, substituting the Boc group with smaller moieties (e.g., methyl) accelerates SN2 reactions by ~30% .

Q. What strategies resolve contradictions in reported bioactivity data for oxetane-containing analogs?

- Data Reconciliation : Discrepancies in IC values (e.g., for kinase inhibition) may arise from assay conditions (e.g., ATP concentration). Normalize data using reference inhibitors and validate via orthogonal assays (e.g., thermal shift or SPR) .

- Structural Modifications : Introduce fluorinated or chiral centers to enhance target selectivity. For example, replacing the ethyl ester with a methyl group in analogs improved metabolic stability by 2-fold in vivo .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- In Silico Tools :

- Molecular Dynamics : Simulate ligand-receptor binding to identify key interactions (e.g., hydrogen bonds with the oxetane oxygen).

- ADMET Prediction : Tools like SwissADME predict logP (~2.1 for the parent compound) and CYP450 metabolism risks. Optimize solubility by adding polar groups (e.g., hydroxyls) without disrupting the Boc group’s protective role .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Scale-Up Issues : Boc-deprotection with TFA generates hazardous waste. Alternative methods (e.g., catalytic hydrogenation) reduce environmental impact but require Pd/C or Raney Ni catalysts, which may poison the oxetane ring.

- Solutions : Use flow chemistry for safer handling of intermediates and automate purification steps (e.g., centrifugal partition chromatography) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.